3,4-Difluoro-benzenepropanamine
CAS No.:
Cat. No.: VC4052625
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11F2N |
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Molecular Weight | 171.19 g/mol |
IUPAC Name | 3-(3,4-difluorophenyl)propan-1-amine |
Standard InChI | InChI=1S/C9H11F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 |
Standard InChI Key | RBTIRWQSMUPRAH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CCCN)F)F |
Canonical SMILES | C1=CC(=C(C=C1CCCN)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The molecular structure of 3,4-difluoro-benzenepropanamine features a benzene ring with fluorine atoms at the 3 and 4 positions and a three-carbon amine chain (Table 1). Quantum mechanical calculations suggest that the electron-withdrawing fluorine atoms induce a dipole moment, stabilizing the aromatic system and influencing reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁F₂N | |
Molecular Weight | 171.19 g/mol | |
Boiling Point | 76–80°C (11 mmHg) | |
Density | 1.437 g/mL at 25°C | |
Refractive Index | 1.509 (20°C) | |
LogP | 1.92 (predicted) |
Spectroscopic Data
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NMR: The ¹H NMR spectrum (CDCl₃) exhibits signals at δ 2.65 (t, 2H, CH₂NH₂), δ 1.75 (m, 2H, CH₂CH₂), and δ 7.15–7.45 (m, 3H, aromatic) .
Synthetic Methodologies
Catalytic Coupling and Reduction
A patented two-step synthesis (CN107628956A) involves:
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Decarboxylative Coupling: o-Nitrobenzoic acid reacts with 3,4-difluorobromobenzene in the presence of Pd(acac)₂ and CuI catalysts under N-methylpyrrolidone (NMP) at 190°C, yielding 3,4-difluoro-2'-nitrobiphenyl .
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Catalytic Hydrogenation: The nitro intermediate is reduced using H₂/Pd/C in ethanol at 50°C, achieving a 92% yield of the target amine .
Reaction Scheme:
Alternative Routes
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Azide Reduction: Hydrogenation of 3-(3,4-difluorophenyl)propyl azide with Raney nickel in methanol produces the amine in 98% yield .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3,4-difluoroiodobenzene with propanamine derivatives .
Applications in Pharmaceutical Chemistry
Building Block for Bioactive Molecules
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Antimicrobial Agents: Analogous difluorophenylpropanamines exhibit MIC values of 0.02–0.21 µg/mL against Candida albicans, comparable to fluconazole.
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Kinase Inhibitors: Fluorinated amines are precursors for JNK3 inhibitors, leveraging halogen bonding (XB) with the P-loop .
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PET Tracers: Fluorine-18 derivatives are explored for imaging synaptic vesicle glycoproteins (e.g., [¹⁸F]padsevonil) .
Table 2: Biological Activity of Selected Derivatives
Future Directions
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